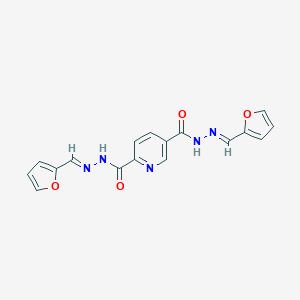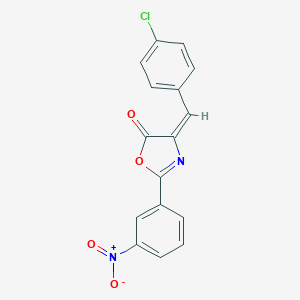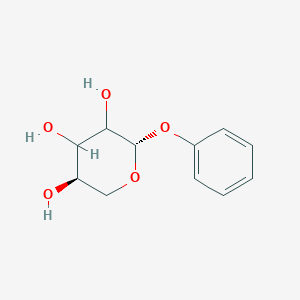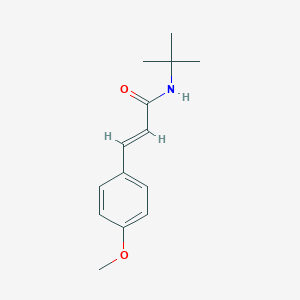
(E)-N-tert-butyl-3-(4-methoxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-tert-butyl-3-(4-methoxyphenyl)prop-2-enamide is an organic compound that features a tert-butyl group, a methoxyphenyl group, and an acrylamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-tert-butyl-3-(4-methoxyphenyl)prop-2-enamide typically involves the reaction of 4-methoxyphenylacrylic acid with tert-butylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butyl group into a variety of organic compounds, making the process more efficient and sustainable compared to traditional batch methods .
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-tert-butyl-3-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenylacrylamide.
Reduction: Formation of N-(tert-butyl)-3-(4-methoxyphenyl)propionamide.
Substitution: Formation of various N-(tert-butyl)-3-(substituted phenyl)acrylamides.
Aplicaciones Científicas De Investigación
(E)-N-tert-butyl-3-(4-methoxyphenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (E)-N-tert-butyl-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes or receptors, modulating their activity. The acrylamide moiety can form covalent bonds with nucleophilic sites in proteins or DNA, leading to biological effects. The tert-butyl group can influence the compound’s stability and reactivity, enhancing its overall efficacy.
Comparación Con Compuestos Similares
(E)-N-tert-butyl-3-(4-methoxyphenyl)prop-2-enamide can be compared with other similar compounds such as:
- N-(tert-butyl)-3-(4-methylphenyl)acrylamide
- N-(tert-butyl)-3-(4-ethoxyphenyl)acrylamide
- N-(tert-butyl)-3-(4-hydroxyphenyl)acrylamide
These compounds share similar structural features but differ in their substituents on the phenyl ring. The presence of different substituents can significantly influence their chemical properties, reactivity, and potential applications. This compound is unique due to the presence of the methoxy group, which can enhance its solubility and biological activity.
Propiedades
Fórmula molecular |
C14H19NO2 |
|---|---|
Peso molecular |
233.31g/mol |
Nombre IUPAC |
(E)-N-tert-butyl-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)15-13(16)10-7-11-5-8-12(17-4)9-6-11/h5-10H,1-4H3,(H,15,16)/b10-7+ |
Clave InChI |
WHXVHDCAWJBNOC-JXMROGBWSA-N |
SMILES |
CC(C)(C)NC(=O)C=CC1=CC=C(C=C1)OC |
SMILES isomérico |
CC(C)(C)NC(=O)/C=C/C1=CC=C(C=C1)OC |
SMILES canónico |
CC(C)(C)NC(=O)C=CC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


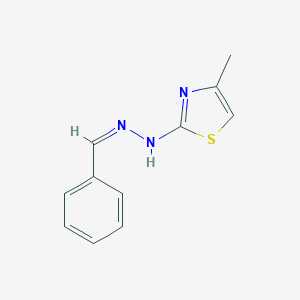


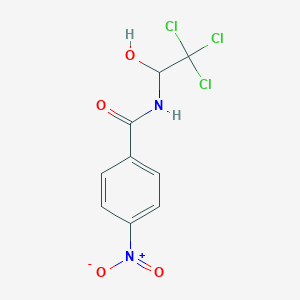
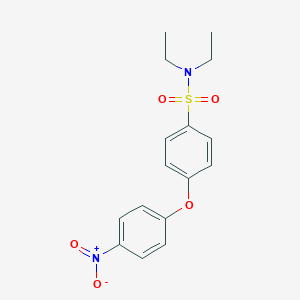
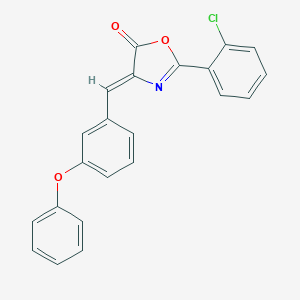
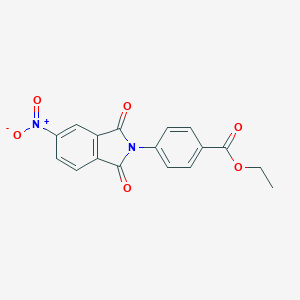
![N'-[1-(4-isopropylphenyl)ethylidene]-2-methoxybenzohydrazide](/img/structure/B411957.png)
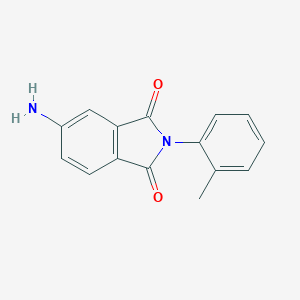
![Ethyl 4-(4-methylphenyl)-2,4'-diphenyl-1,2,4',5'-tetrahydrospiro[phthalazine-1,5'-[1,3,4]-thiadiazole]-2'-carboxylate](/img/structure/B411959.png)
